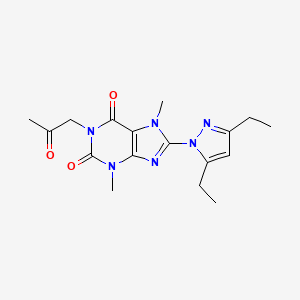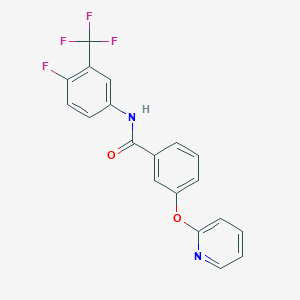
3-Phenoxycyclobutanamine hydrochloride, trans, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxycyclobutanamine hydrochloride, trans, trans is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-Phenoxycyclobutanamine hydrochloride, trans, trans is represented by the InChI code: 1S/C10H13NO.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H/t8-,10+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Phenoxycyclobutanamine hydrochloride, trans, trans is a solid substance . It has a molecular weight of 199.68 . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Cyclobutane-Containing Compounds in Biomedical Research
Cyclobutane-containing scaffolds are important in the development of new pharmaceuticals due to their structural uniqueness and potential biological activities. These compounds can serve as surfactants, gelators for hydroxylic solvents, or metal cation ligands, showing promise in various fields including biomedical applications. The preparation of these compounds involves efficient and versatile synthetic methodologies, highlighting their potential in creating new drugs or drug carriers (Illa et al., 2019).
Hydroxycinnamic Acids in Nutraceutical and Pharmacological Fields
Hydroxycinnamic acids, a class of phenolic compounds, are widely researched for their antioxidant, anti-inflammatory, and anti-microbial properties. They play a significant role in managing lipid metabolism and obesity, showcasing potential therapeutic benefits in diabetes, hyperlipidemia, and obesity-related health complications. In adipose tissues, these compounds inhibit macrophage infiltration and activation of nuclear factors, suggesting their usefulness in reducing obesity and associated health risks (Alam et al., 2016).
Potential Applications in Environmental Remediation
The study of phenolic compounds, including hydroxycinnamic acids, extends to environmental science, particularly in the extraction and remediation processes. Innovative methods utilizing magnetic room temperature ionic liquids for the extraction of phenolic compounds from aqueous solutions demonstrate high efficiency and potential for environmental cleanup efforts, including soil and water remediation (Deng et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, cis-3-Phenoxycyclobutanamine hydrochloride, indicates that it may be harmful and that it should be handled with care . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash hands and face thoroughly after handling, and to use protective gloves/eye protection/face protection .
properties
IUPAC Name |
3-phenoxycyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQRSWFGPZVDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxycyclobutanamine hydrochloride, trans, trans | |
CAS RN |
1955474-54-0 |
Source


|
| Record name | (1R,3R)-3-phenoxycyclobutanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988309.png)

![2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2988312.png)
![N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide](/img/structure/B2988313.png)

![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2988315.png)


![N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2988319.png)




